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Executive Summary

Neramexane, developed as its mesylate salt, is an investigational drug that belongs to the
class of amino-alkyl-cyclohexane derivatives, similar to the approved Alzheimer's drug,
memantine.[1][2] It functions as a low-to-moderate affinity, uncompetitive, voltage-dependent
N-Methyl-D-aspartate (NMDA) receptor antagonist.[2][3] Its mechanism also includes
antagonism of a9a10 nicotinic acetylcholine receptors (NnAChRs) and serotonin 5-HT3
receptors.[4] Investigated for a range of central nervous system (CNS) disorders including
Alzheimer's disease, pain, depression, and tinnitus, its clinical development has seen mixed
results. While trials for Alzheimer's disease and depression did not meet primary endpoints,
studies in patients with subjective tinnitus showed promising trends, leading to later-stage
clinical investigation for this indication. The drug has been shown to be generally well-tolerated
in human studies, with dizziness being the most frequently reported dose-dependent adverse
event. This guide provides an in-depth summary of the available preclinical and clinical data on
the pharmacological and toxicological profile of Neramexane Mesylate.

Physicochemical Properties

Neramexane Mesylate is the methanesulfonic acid salt of the active moiety, Neramexane. This
salt form enhances the solubility and stability of the compound for pharmaceutical formulation.
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Property Value Source

Neramexane (1-amino-
Active Moiety 1,3,3,5,5-
pentamethylcyclohexane)

Salt Form Neramexane Mesylate
Molecular Formula C11H23N - CH403S
Molecular Weight 265.41 g/mol
Appearance Not publicly available
Melting Point 173.1°C
Pharmacology

Neramexane exhibits a multi-target pharmacological profile, primarily centered on the
glutamatergic system but also influencing cholinergic and serotonergic pathways.

Mechanism of Action

Neramexane's primary mechanism is the uncompetitive, voltage-dependent antagonism of the
NMDA receptor ion channel. This means it only binds within the channel pore when the
receptor is activated by both glutamate and a co-agonist (glycine or D-serine) and the cell
membrane is depolarized, displacing the magnesium (Mg?*) block. By physically occluding the
open channel, it prevents excessive influx of calcium (Ca?*) ions, which is thought to be a key
pathological mechanism in excitotoxic neuronal damage.

Its "moderate-affinity” and rapid on/off binding kinetics are considered crucial to its favorable
safety profile. Unlike high-affinity NMDA antagonists (e.g., PCP, ketamine), which can block
even normal physiological synaptic transmission and cause significant psychotomimetic side
effects, Neramexane is thought to preferentially block tonic, pathological NMDA receptor
activation while sparing the transient, physiological activation required for processes like
learning and memory.

In addition to its primary target, Neramexane also demonstrates antagonist activity at:
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e 09010 Nicotinic Acetylcholine Receptors (nNAChRs): It blocks acetylcholine-evoked currents
at these receptors, which are prominently expressed in cochlear inner hair cells. This action
formed the rationale for its investigation as a treatment for tinnitus. Studies indicate its
potency is greater than that of memantine at these receptors.

o 5-HT3 Receptors: Neramexane acts as a hon-competitive antagonist of serotonin 5-HT3
receptors, a ligand-gated ion channel involved in emesis, pain perception, and mood
regulation. This effect occurs at concentrations similar to those required for NMDA receptor
antagonism.

Pharmacodynamics

The pharmacodynamic effects of Neramexane are a direct result of its multi-target mechanism.
By modulating excessive glutamatergic activity, it was hypothesized to be neuroprotective and
symptomatic in conditions like Alzheimer's disease. Its antagonism of 9010 nAChRs and
central NMDA receptors was proposed to alleviate the aberrant neuronal activity underlying
subjective tinnitus. The analgesic properties observed in preclinical and early clinical models
are attributed to the blockade of NMDA receptors in the spinal cord and brain, which are critical
for central sensitization and pain chronification.

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution,
metabolism, and excretion of Neramexane. The compound exhibits dose-linear
pharmacokinetics within the tested therapeutic range.
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Parameter Value Condition

Tmax (Time to Cmax) ~3-7 hours Single oral dose
t%2 (Elimination Half-life) 30 - 38 hours Single oral dose
Cmax (Peak Concentration) 55 ng/mL Dose not specified
75 ng/mL Dose not specified

101 ng/mL Dose not specified

CLr (Renal Clearance) ~300 mL/min Following oral dose
CL (Total Clearance) ~262 mL/min Following IV infusion
Metabolism Primarily excreted unchanged

Excretion Primarily via the kidneys

Bioavailability Not publicly available -

Plasma Protein Binding Not publicly available -

Note: Specific dose-to-Cmax/AUC correlation data from a single comprehensive study is not
fully available in the public literature. The Cmax values are reported from a review, which
suggests dose-linearity.

Receptor Binding & Functional Data

The affinity and functional potency of Neramexane have been characterized in various in vitro
systems.
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Target Assay Type Value Species/System
[FH]-MK-801 ) Rat Cortical
NMDA Receptor ) Ki: 1-100 pM
Displacement Membranes
Whole-cell Patch ICs0: 1.29 + 0.20 uM Cultured Hippocampal
NMDA Receptor
Clamp (at-70 mV) Neurons

Two-electrode voltage  Potency > Memantine  Rat receptors in
09010 nAChR

clamp (P<0.05) Xenopus Oocytes
) Potency similar to HEK-293 and N1E-
5-HT3 Receptor Concentration-clamp ) )
NMDA antagonism 115 cell lines

Toxicological Profile
Preclinical Toxicology

Specific quantitative data from preclinical toxicology studies, such as the median lethal dose
(LD50) or the No-Observed-Adverse-Effect-Level (NOAEL) from acute, sub-chronic, or
reproductive toxicology studies, are not publicly available for Neramexane Mesylate. This is
common for investigational compounds whose development has been discontinued by the
sponsoring pharmaceutical company, as this detailed data is often proprietary and part of
regulatory submissions that are not fully disclosed.

Clinical Safety and Tolerability

Neramexane has been administered to a significant number of human subjects across multiple
Phase I, II, and Il clinical trials. Across these studies, it was found to be generally safe and
well-tolerated at therapeutic doses.

+ Most Common Adverse Events: The most frequently reported drug-related adverse event is
dizziness. This effect was observed to be clearly dose-dependent. Other less common
events include nausea and fatigue.

o Serious Adverse Events: No major safety concerns or unexpected serious adverse events
have been highlighted in the published literature.
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o Cardiovascular Safety: A dedicated clinical trial (NCT00978614) was conducted to evaluate
the effect of repeated doses of Neramexane (up to 87.5 mg) on cardiac repolarization
(QT/QTc interval). The results of this study are not publicly posted, but no significant
cardiovascular signals were reported as a reason for development cessation in other trials.

« Vital Signs and Laboratory Values: In clinical trials, Neramexane had no relevant influence
on laboratory values, electrocardiography, or vital signs.

Key Experimental Protocols
Protocol: Phase Il Tinnitus Clinical Trial (NCT00405886)

This protocol is representative of the late-stage clinical evaluation of Neramexane.

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center
dose-ranging study.

» Patient Population: 431 outpatients with moderate to severe subjective tinnitus with an onset
of 3 to 18 months prior to screening. Key exclusion criteria included intermittent or pulsatile
tinnitus and tinnitus as a symptom of other otological diseases like Meniere's disease.

« Intervention: Patients were randomly assigned to one of four arms:
o Placebo
o Neramexane Mesylate 25 mg/day
o Neramexane Mesylate 50 mg/day
o Neramexane Mesylate 75 mg/day

e Dosing Regimen: A 16-week treatment period, which included a 4-week up-titration phase to
the target dose, followed by a 12-week fixed-dose period. Dosing was administered twice
daily.

o Primary Efficacy Endpoint: The change from baseline to week 16 in the total score of the
Tinnitus Handicap Inventory-12 (THI-12) questionnaire, a validated patient-reported outcome
measure for tinnitus severity.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1678198?utm_src=pdf-body
https://www.benchchem.com/product/b1678198?utm_src=pdf-body
https://www.benchchem.com/product/b1678198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Secondary Endpoints: Assessments of tinnitus annoyance and impact on life via an 11-point
Likert-like scale, functional-communicational subscores of the THI-12, and audiometric
measurements (pure-tone threshold, tinnitus pitch/loudness matching).

o Safety Assessment: Monitoring of adverse events, laboratory parameters, vital signs, and
ECGs throughout the study.

Protocol: In Vitro NMDA Receptor Antagonism Assay

This generalized protocol describes the whole-cell patch-clamp method used to quantify the
functional antagonism of NMDA receptors.

o Cell Preparation: Primary cultures of neurons (e.g., rat hippocampal or cortical neurons) or a
cell line stably expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected
with GIUN1/GIuN2A subunits) are used. Cells are plated on coverslips for recording.

» Electrophysiological Recording:

o A coverslip is transferred to a recording chamber on a microscope and perfused with an
external bath solution (Mg2*-free to allow receptor activation at resting membrane
potential).

o A glass micropipette filled with an internal solution is guided to a single cell.

o A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing
control of the membrane potential and measurement of transmembrane currents.

e Agonist Application: A fast perfusion system is used to apply a solution containing NMDA
(e.g., 100 uM) and a co-agonist like glycine (e.g., 10 uM) for a brief period, evoking an
inward current through the NMDA receptors.

» Antagonist Application: After establishing a stable baseline response to the agonist, the
experiment is repeated by co-applying the agonist solution with varying concentrations of
Neramexane.
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» Data Analysis: The peak inward current in the presence of Neramexane is measured and
compared to the control current (agonist alone). The percentage of inhibition is calculated for
each concentration. An inhibition-concentration curve is plotted, and the ICso value (the
concentration of Neramexane that inhibits 50% of the maximal agonist-induced current) is
determined. Voltage-dependence is assessed by repeating the experiment at different
holding potentials (e.g., -70 mV, -40 mV, +40 mV).

Mandatory Visualizations
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Caption: Mechanism of Neramexane as an uncompetitive NMDA receptor antagonist.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1678198?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Patient Screening
(N=431, Moderate-to-Severe Tinnitus)

Randomization (1:1:1:1)

Blind Treatment Period

Placebo Neramexane 25 mg/day Neramexane 50 mg/day Neramexane 75 mg/day

4-Week Up-Titration Phase

wice-daily dosing
12-Week Fixed-Dose Phase

Primary Endpoint Analysis
Change in THI-12 Score at Week 16

4-\Week Post-Treatment
Follow-Up

Click to download full resolution via product page

Caption: Workflow of the Phase Il clinical trial for Neramexane in tinnitus.
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Caption: Logical relationship of Neramexane's multi-target pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1678198#pharmacological-and-toxicological-profile-
of-neramexane-mesylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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